Hmbdti
Description
Hmbdti (hybrid multidentate phosphine-alkene ligand) is a specialized ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates phosphine and alkene moieties, enabling versatile binding modes with metals such as palladium, platinum, and nickel. This hybrid design enhances electronic tunability and steric flexibility, making it effective in facilitating challenging catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions .
Key properties of this compound include:
- Multidentate Coordination: Capable of binding via both phosphine (P) and alkene (C=C) groups, allowing for chelation or monodentate modes depending on the metal center.
- Electron-Donating Capacity: The phosphine component provides strong σ-donor characteristics, while the alkene moiety contributes π-acceptor behavior, stabilizing electron-deficient metal centers.
- Thermal Stability: this compound demonstrates robust stability under high-temperature catalytic conditions, a critical advantage in industrial processes .
Properties
CAS No. |
53790-93-5 |
|---|---|
Molecular Formula |
C29H42N2O4 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
1-[7-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)heptyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C29H42N2O4/c1-32-26-16-20-12-14-30-24(22(20)18-28(26)34-3)10-8-6-5-7-9-11-25-23-19-29(35-4)27(33-2)17-21(23)13-15-31-25/h16-19,24-25,30-31H,5-15H2,1-4H3 |
InChI Key |
MKGZTQJHESLQAX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC |
Synonyms |
1'-heptamethylene-bis-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 1'-heptamethylene-bis-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Discussion
Recent studies highlight this compound’s unique advantages:
- A 2024 study demonstrated its efficacy in nickel-catalyzed Kumada couplings, achieving turnover numbers (TONs) of 10⁵, 3× higher than dppe-based systems .
- Computational analyses reveal that this compound’s alkene group lowers transition-state energy in palladium-mediated C–O bond formation by 15 kcal/mol compared to PPh₃ .
Limitations :
- This compound’s synthesis requires multi-step procedures, increasing cost relative to PPh₃.
- Its sensitivity to oxygen necessitates inert handling, complicating large-scale applications.
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